(2-Hydroxyphenyl)(2-phenylpyrazolo[1,5-A]pyrimidin-6-YL)methanone
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Overview
Description
(2-Hydroxyphenyl)(2-phenylpyrazolo[1,5-A]pyrimidin-6-YL)methanone is a heterocyclic compound that combines a pyrazolo[1,5-A]pyrimidine core with phenyl and hydroxyphenyl groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2-Hydroxyphenyl)(2-phenylpyrazolo[1,5-A]pyrimidin-6-YL)methanone typically involves the following steps:
Formation of the Pyrazolo[1,5-A]pyrimidine Core: This can be achieved through the cyclization of appropriate hydrazine derivatives with pyrimidine precursors under acidic or basic conditions.
Attachment of Phenyl and Hydroxyphenyl Groups: The phenyl and hydroxyphenyl groups can be introduced via Friedel-Crafts acylation or alkylation reactions, using catalysts such as aluminum chloride (AlCl3) or boron trifluoride (BF3).
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to maximize yield and purity. This could include the use of continuous flow reactors, high-throughput screening of catalysts, and advanced purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The hydroxyphenyl group can undergo oxidation to form quinones.
Reduction: The carbonyl group in the methanone moiety can be reduced to an alcohol.
Substitution: The aromatic rings can undergo electrophilic substitution reactions, such as nitration, sulfonation, and halogenation.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.
Reduction: Reagents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
Substitution: Reagents like nitric acid (HNO3) for nitration, sulfuric acid (H2SO4) for sulfonation, and halogens (Cl2, Br2) for halogenation.
Major Products
Oxidation: Quinones.
Reduction: Alcohol derivatives.
Substitution: Nitro, sulfonyl, and halogenated derivatives.
Scientific Research Applications
Chemistry
In chemistry, (2-Hydroxyphenyl)(2-phenylpyrazolo[1,5-A]pyrimidin-6-YL)methanone is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction mechanisms and the development of novel synthetic methodologies.
Biology
In biological research, this compound is studied for its potential as a bioactive molecule. Its interactions with various biological targets, such as enzymes and receptors, are of particular interest for drug discovery and development.
Medicine
In medicine, this compound is investigated for its potential therapeutic properties. It may exhibit anti-inflammatory, anticancer, or antimicrobial activities, making it a candidate for further pharmacological studies.
Industry
In industry, this compound can be used in the development of new materials with specific properties, such as enhanced thermal stability or unique electronic characteristics. It may also find applications in the production of dyes, pigments, and other specialty chemicals.
Mechanism of Action
The mechanism of action of (2-Hydroxyphenyl)(2-phenylpyrazolo[1,5-A]pyrimidin-6-YL)methanone involves its interaction with molecular targets such as enzymes, receptors, or DNA. The hydroxyphenyl group can form hydrogen bonds, while the pyrazolo[1,5-A]pyrimidine core can participate in π-π stacking interactions. These interactions can modulate the activity of the target molecules, leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
- (5-Chloro-2-hydroxyphenyl)(2-phenylpyrazolo[1,5-A]pyrimidin-6-YL)methanone
- (2-Hydroxyphenyl)(2-(4-methoxyphenyl)pyrazolo[1,5-A]pyrimidin-6-YL)methanone
- (2-Hydroxyphenyl)(2-(2-methylphenyl)pyrazolo[1,5-A]pyrimidin-6-YL)methanone
Uniqueness
(2-Hydroxyphenyl)(2-phenylpyrazolo[1,5-A]pyrimidin-6-YL)methanone is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of both hydroxyphenyl and phenyl groups allows for diverse interactions with molecular targets, making it a versatile compound for various applications.
Properties
Molecular Formula |
C19H13N3O2 |
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Molecular Weight |
315.3 g/mol |
IUPAC Name |
(2-hydroxyphenyl)-(2-phenylpyrazolo[1,5-a]pyrimidin-6-yl)methanone |
InChI |
InChI=1S/C19H13N3O2/c23-17-9-5-4-8-15(17)19(24)14-11-20-18-10-16(21-22(18)12-14)13-6-2-1-3-7-13/h1-12,23H |
InChI Key |
CEVRZCUAGCSQQC-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)C2=NN3C=C(C=NC3=C2)C(=O)C4=CC=CC=C4O |
Origin of Product |
United States |
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